

The Researcher's Companion: A Technical Guide to Good's Buffers

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In the landscape of biological and biochemical research, the silent partner in countless successful experiments is the buffer. Maintaining a stable pH is paramount for the structure and function of proteins, the viability of cells, and the reliability of assays. Before the seminal work of Dr. Norman Good and his colleagues in the 1960s, researchers were often limited to buffers that were physiologically unsuitable, toxic, or reactive. This guide provides an in-depth exploration of the core principles of Good's buffers, their quantitative properties, and their practical application in key experimental protocols, offering a vital resource for researchers, scientists, and drug development professionals.

Core Principles: What Makes a Buffer "Good"?

Good and his team established a set of stringent criteria for ideal biological buffers. These principles are the foundation of their widespread utility and reliability in sensitive biological systems.[1][2] The primary advantages of using Good's buffers stem from these carefully considered characteristics:

- Optimal pKa: Most biological reactions occur at a near-neutral pH, between 6 and 8. Good's buffers were specifically selected to have pKa values within this range, ensuring they provide maximum buffering capacity at physiologically relevant pH.[1][2]
- High Water Solubility: Their high solubility in aqueous solutions makes them easy to work with and ensures they remain in the solution where they are needed.[1]



- Membrane Impermeability: Good's buffers are zwitterionic at physiological pH, meaning they
 have both a positive and a negative charge. This characteristic prevents them from readily
 crossing biological membranes, minimizing their interference with intracellular processes.
- Minimal Salt and Temperature Effects: The dissociation of Good's buffers is only slightly
 affected by changes in ionic strength (salt concentration) and temperature. This stability is
 crucial for maintaining a consistent pH in experiments where these parameters might
 fluctuate.
- Well-Behaved Cation Interactions: Many Good's buffers exhibit negligible binding of biologically relevant cations like Mg²⁺ and Ca²⁺. This is a significant advantage over buffers like phosphate, which can precipitate with divalent cations. When complexes do form, they generally remain soluble.
- Biochemical Inertness: They are designed to be poor substrates for enzymes and to not interfere with biochemical reactions.
- Low UV Absorbance: Good's buffers do not significantly absorb light in the UV and visible spectrum, which is critical for spectrophotometric assays.

Quantitative Properties of Common Good's Buffers

The selection of an appropriate Good's buffer is a critical step in experimental design. The following tables summarize key quantitative data for some of the most commonly used Good's buffers to aid in this selection process.

Table 1: Physicochemical Properties of Selected Good's Buffers



Buffer Name (Abbreviati on)	Molecular Weight (g/mol)	pKa at 20°C	pKa at 25°C	pKa at 37°C	ΔрКа/°С
MES	195.2	6.15	6.10	6.04	-0.011
Bis-Tris	209.2	6.50	6.46	6.38	-0.016
PIPES	302.4	6.80	6.76	6.68	-0.0085
MOPS	209.3	7.20	7.14	7.02	-0.013
HEPES	238.3	7.55	7.48	7.31	-0.014
Tricine	179.2	8.15	8.05	7.80	-0.021
Bicine	163.2	8.35	8.26	8.04	-0.018
TAPS	243.3	8.40	8.40	8.22	-0.018
CAPS	221.3	10.40	10.40	10.18	-0.018

Data compiled from multiple sources.

Table 2: Metal Ion Binding Constants (log K) for Selected Buffers

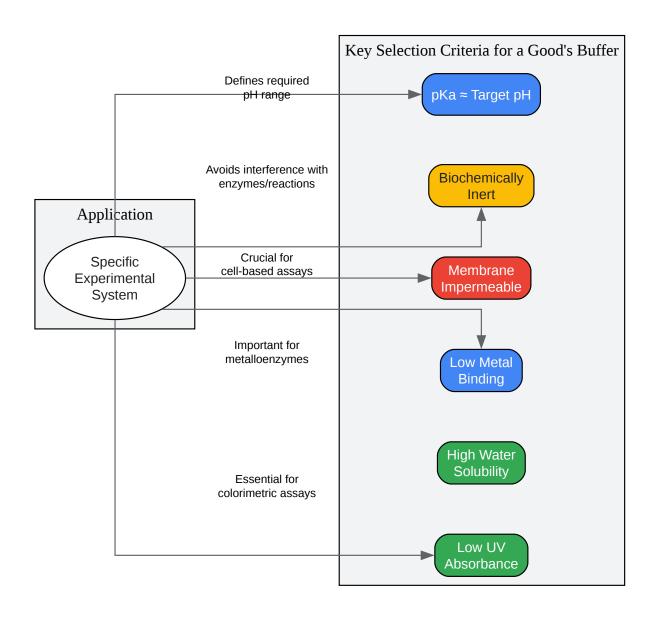
Buffer	Cu²+	Ni ²⁺	Co²+	Zn²+	Ca²+	Mg²+
HEPES	2.69	1.3	0.8	< 1	< 1	< 1
PIPES	< 1	-	-	-	-	-
MES	< 1	-	-	-	-	-
MOPS	1.8	-	-	< 1	< 1	< 1
Tricine	6.4	4.6	3.8	4.2	2.8	2.1
Bicine	7.5	5.2	4.3	4.8	3.2	2.4
Tris	4.6	2.9	2.3	-	-	-



Note: The absence of a value indicates that reliable data was not found in the surveyed literature under comparable conditions. The interaction of many Good's buffers with divalent cations is very weak.

Mandatory Visualizations

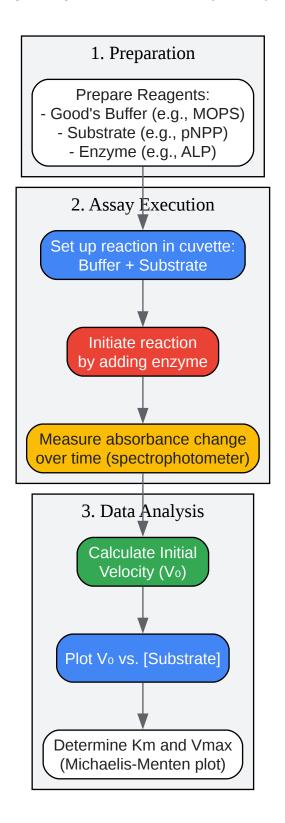
The following diagrams illustrate key concepts and workflows related to the use of Good's buffers in research.





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Choosing the right Good's buffer for your experiment.





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A generalized workflow for an enzyme kinetics assay.

Experimental Protocols

The following are detailed methodologies for key experiments where the choice of a Good's buffer is critical for obtaining reliable and reproducible results.

Enzyme Kinetics Assay: Alkaline Phosphatase Activity

This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline phosphatase (ALP). The choice of a Good's buffer is critical as the optimal pH for ALP activity is alkaline, and the buffer components should not interfere with the enzyme or the detection method. While traditionally assayed in buffers like glycine or diethanolamine, a Good's buffer like CAPS can be used for its stability at high pH.

Materials:

- Alkaline Phosphatase (ALP) enzyme
- p-Nitrophenyl Phosphate (pNPP) substrate
- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer
- Sodium hydroxide (NaOH)
- Deionized water
- Spectrophotometer

Buffer and Reagent Preparation:

- 1 M CAPS Buffer Stock (pH 10.4): Dissolve 22.13 g of CAPS in 80 mL of deionized water.
 Adjust the pH to 10.4 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.
- Assay Buffer (100 mM CAPS, pH 10.4): Dilute the 1 M CAPS buffer stock 1:10 with deionized water.



 Substrate Stock Solution (100 mM pNPP): Dissolve 371 mg of p-nitrophenyl phosphate disodium hexahydrate in 10 mL of deionized water. Store in small aliquots at -20°C.

Procedure:

- Reaction Setup: In a series of microcentrifuge tubes, prepare different concentrations of the substrate (pNPP) by diluting the stock solution in the Assay Buffer. A typical range would be from 0.1 mM to 10 mM. For each substrate concentration, pipette 900 μL into a cuvette.
 Prepare a blank for each substrate concentration containing 900 μL of the substrate solution and 100 μL of deionized water (instead of the enzyme).
- Enzyme Reaction: Equilibrate the cuvettes containing the substrate solutions to the desired reaction temperature (e.g., 37°C) in the spectrophotometer. To initiate the reaction, add 100 μL of a freshly diluted ALP enzyme solution to each cuvette and mix quickly. Immediately start recording the absorbance at 405 nm every 30 seconds for 5-10 minutes. The rate of the reaction should be linear during the initial phase.
- Data Analysis: Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Plot the initial velocity (V₀) against the substrate concentration ([S]). Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using nonlinear regression analysis.

Cell Culture: Preparation of HEPES-Buffered Medium

HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.

Materials:

- Basal cell culture medium (e.g., DMEM)
- HEPES powder
- 10 N NaOH
- Sterile, deionized water



• 0.22 μm sterile filter

Procedure:

- Preparation of 1 M HEPES Stock Solution: Dissolve 23.83 g of HEPES powder in 80 mL of sterile, deionized water. Adjust the pH to 7.2 - 7.5 with 10 N NaOH. Bring the final volume to 100 mL with sterile, deionized water. Sterilize the solution by passing it through a 0.22 μm filter. Store at 4°C.
- Supplementing Basal Medium with HEPES: To a 500 mL bottle of basal medium, aseptically
 add the required volume of the sterile 1 M HEPES stock solution to achieve the desired final
 concentration (typically 10-25 mM). For a final concentration of 25 mM, add 12.5 mL of the 1
 M stock.
- Final pH Adjustment: If necessary, adjust the pH of the final HEPES-buffered medium to the desired value (e.g., 7.4) using sterile 1 N HCl or 1 N NaOH.
- Storage: Store the HEPES-buffered medium at 4°C.

Protein Electrophoresis: Tris-Tricine SDS-PAGE for Low Molecular Weight Proteins

For the separation of proteins and peptides smaller than 30 kDa, the Tris-Tricine SDS-PAGE system provides superior resolution compared to the standard Laemmli (Tris-Glycine) system. Tricine, a Good's buffer, replaces glycine in the running buffer, which alters the ion migration dynamics and enhances the stacking of small proteins.

Buffer and Gel Preparation:

- Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Prepare by dissolving Tris base and SDS, then adjusting the pH with HCl.
- Acrylamide/Bis-acrylamide Solution (e.g., 49.5% T, 3% C): A stock solution for casting the gels.
- Cathode (Upper Tank) Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25): Do not adjust the pH.



Anode (Lower Tank) Buffer (0.2 M Tris-HCl, pH 8.9):

Procedure:

- Gel Casting: Cast the separating and stacking gels using the appropriate acrylamide concentrations for the desired separation range.
- Sample Preparation: Mix protein samples with a Tricine-compatible sample buffer and heat at a lower temperature (e.g., 70°C for 10 minutes) to prevent aggregation of small, hydrophobic proteins.
- Electrophoresis: Assemble the gel apparatus and fill the upper and lower chambers with the
 cathode and anode buffers, respectively. Load the samples and run the gel at a constant
 voltage. Due to the different ion mobilities, the running conditions may differ from standard
 SDS-PAGE.
- Staining and Analysis: After electrophoresis, stain the gel with a sensitive protein stain like Coomassie Blue or a silver stain.

Conclusion

The development of Good's buffers was a landmark achievement in biological research, providing a set of reliable and non-interfering tools for pH control. Their adherence to a strict set of criteria ensures their compatibility with a wide array of biological systems and experimental techniques. By understanding the fundamental principles of these buffers and their quantitative properties, researchers can make informed decisions in their experimental design, leading to more accurate, reproducible, and meaningful results. This guide serves as a foundational resource for leveraging the advantages of Good's buffers to their fullest potential in the pursuit of scientific discovery.

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References



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